Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry. It is particularly notable for its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- typically involves the reaction of phenothiazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted amines .
Scientific Research Applications
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including psychiatric disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine and antiemetic.
Uniqueness
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101976-33-4 |
---|---|
Molecular Formula |
C18H22Cl2N2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H |
InChI Key |
SHGVNMFLNPHKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.